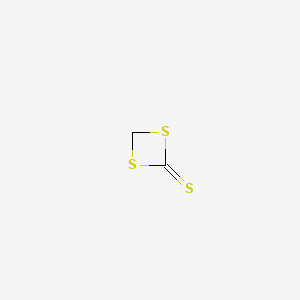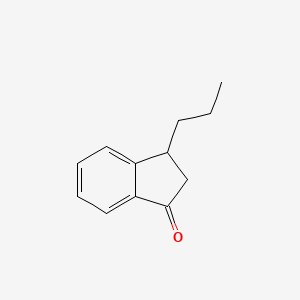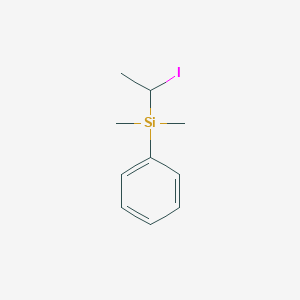
1-Iodoethyl-dimethyl-phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodoethyl-dimethyl-phenylsilane is an organosilicon compound with the molecular formula C10H15ISi It is characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to a silicon atom substituted with two methyl groups and a phenyl group
Métodos De Preparación
1-Iodoethyl-dimethyl-phenylsilane can be synthesized through several methods. One common synthetic route involves the alkylation of 4,5-dihydro-1H-imidazole-2-thiol with 1-iodomethyl(dimethyl)phenylsilane. This reaction typically involves iodine-catalyzed cleavage of Si-C and Si-O bonds, with the liberated hydrogen iodide facilitating the formation of the desired product . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-Iodoethyl-dimethyl-phenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can participate in hydrosilylation reactions, where it acts as a hydride donor.
Oxidation Reactions: Although less common, the silicon atom in the compound can be oxidized under specific conditions to form silanols or siloxanes.
Common reagents used in these reactions include iodine, hydrogen iodide, and various catalysts such as copper(I) and manganese(I) complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted silanes and siloxanes.
Aplicaciones Científicas De Investigación
1-Iodoethyl-dimethyl-phenylsilane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of silicon-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products and coatings.
Mecanismo De Acción
The mechanism by which 1-iodoethyl-dimethyl-phenylsilane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to both methyl and phenyl groups, stabilizes the intermediate species formed during these reactions. This stabilization facilitates the transfer of hydride ions to the target molecules, leading to the desired reduction products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
1-Iodoethyl-dimethyl-phenylsilane can be compared with other similar organosilicon compounds, such as phenylsilane and iodomethyl(dimethyl)phenylsilane. These compounds share similar structural features but differ in their reactivity and applications:
Iodomethyl(dimethyl)phenylsilane: This compound is similar to this compound but has a methyl group instead of an ethyl group. It is used in similar reactions but may exhibit different reactivity due to the smaller alkyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C10H15ISi |
|---|---|
Peso molecular |
290.22 g/mol |
Nombre IUPAC |
1-iodoethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C10H15ISi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
TUSIVVLTXSPAON-UHFFFAOYSA-N |
SMILES canónico |
CC([Si](C)(C)C1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


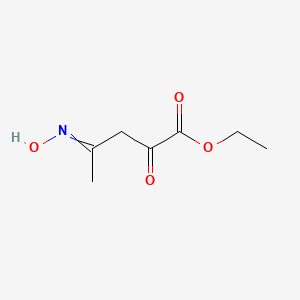

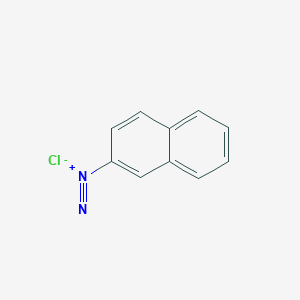
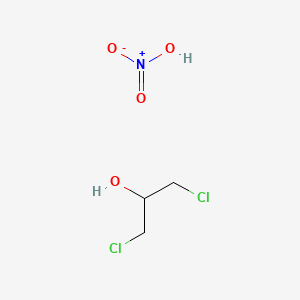
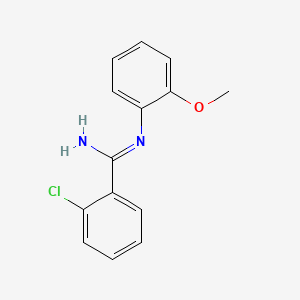
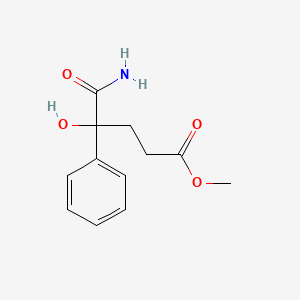
![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

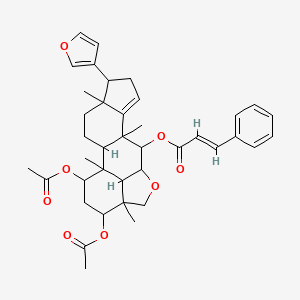

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
